

Application Notes and Protocols for 1-Bromo-2-chloroethane

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Compound of Interest

Compound Name: 1-Bromo-2-chloroethane

Cat. No.: B052838

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Introduction

1-Bromo-2-chloroethane (BCE) is a dihalogenated hydrocarbon with the chemical formula C_2H_4BrCl . It is a colorless liquid with a characteristic sweet odor, possessing a unique combination of physical and chemical properties that make it a valuable, albeit specialized, reagent and solvent in organic synthesis.^{[1][2]} Its bifunctional nature, containing both a bromine and a chlorine atom, allows for differential reactivity, making it a versatile building block for the introduction of a 2-haloethyl moiety in the synthesis of pharmaceuticals and agrochemicals.^[1] This document provides an overview of its applications, with a focus on its role in specific chemical transformations, supported by detailed protocols and reaction data.

Physicochemical Properties

A summary of the key physicochemical properties of **1-bromo-2-chloroethane** is presented in Table 1. These properties are crucial for its application as both a reactant and a solvent, influencing reaction conditions and purification methods.

Table 1: Physicochemical Properties of **1-Bromo-2-chloroethane**

Property	Value	Reference
CAS Number	107-04-0	[2]
Molecular Formula	C ₂ H ₄ BrCl	[2]
Molecular Weight	143.41 g/mol	[2]
Appearance	Clear, colorless liquid	[1]
Odor	Sweet, chloroform-like	[2]
Boiling Point	108 °C	[1]
Melting Point	-66 °C	[1]
Density	1.67 g/cm ³	[1]
Solubility	Moderately soluble in organic solvents, slightly soluble in water.	[1]

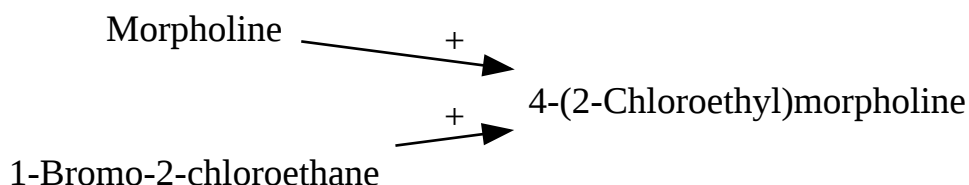
Applications in Organic Synthesis

While occasionally used as a solvent for nonpolar substrates, **1-bromo-2-chloroethane** is more prominently featured as a bifunctional electrophile in nucleophilic substitution reactions. [1] The carbon-bromine bond is more labile than the carbon-chlorine bond, allowing for selective reactions at the brominated carbon.[3]

Synthesis of 4-(2-Chloroethyl)morpholine

1-Bromo-2-chloroethane serves as a key reagent in the synthesis of 4-(2-chloroethyl)morpholine, a valuable intermediate in medicinal chemistry. The reaction proceeds via a nucleophilic substitution where the secondary amine of morpholine displaces the bromide ion from **1-bromo-2-chloroethane**.

Reaction Scheme:



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Caption: Synthesis of 4-(2-chloroethyl)morpholine.

Experimental Protocol:

A detailed protocol for the synthesis of 4-(2-chloroethyl)morpholine is provided below. While a specific literature source with a full experimental section using **1-bromo-2-chloroethane** was not found in the immediate search, a representative procedure can be constructed based on analogous reactions. A closely related synthesis of 4-(2-bromo-ethyl)-morpholine from 2-morpholin-4-yl-ethanol provides a basis for the conditions.^[4] For the direct reaction with **1-bromo-2-chloroethane**, the following generalized protocol is suggested:

Materials:

- Morpholine
- **1-Bromo-2-chloroethane**
- Anhydrous potassium carbonate (K_2CO_3) or a similar non-nucleophilic base
- Acetonitrile (CH_3CN) or another suitable polar aprotic solvent
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a stirred solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
- Add **1-bromo-2-chloroethane** (1.1 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 4-(2-chloroethyl)morpholine.

Quantitative Data:

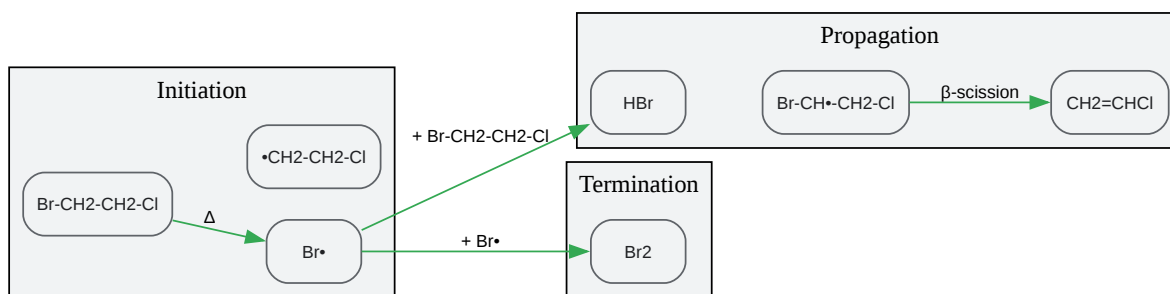
Specific yield and reaction times will vary depending on the scale and precise conditions. For a related synthesis of 4-(2-chloroethyl)morpholine starting from 2-morpholinoethan-1-ol and thionyl chloride, a yield of 74.0% was reported.[5]

Thermal Decomposition to Vinyl Chloride

1-Bromo-2-chloroethane undergoes thermal decomposition at elevated temperatures to yield vinyl chloride and hydrogen bromide as the primary products.[6] This elimination reaction is of interest in understanding the thermal stability of halogenated hydrocarbons and as a potential synthetic route to vinyl chloride, a key monomer for polyvinyl chloride (PVC).[7][8]

Reaction Pathway:

The thermal decomposition proceeds via a radical-chain mechanism. The initiation step involves the homolytic cleavage of the weaker C-Br bond.



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Caption: Radical-chain mechanism for the thermal decomposition of **1-bromo-2-chloroethane**.

Experimental Conditions and Data:

The thermal decomposition is typically carried out in the gas phase at temperatures ranging from 307–358 °C.[6] The reaction is sensitive to the surface of the reaction vessel and is autocatalyzed by the product hydrogen bromide.[6]

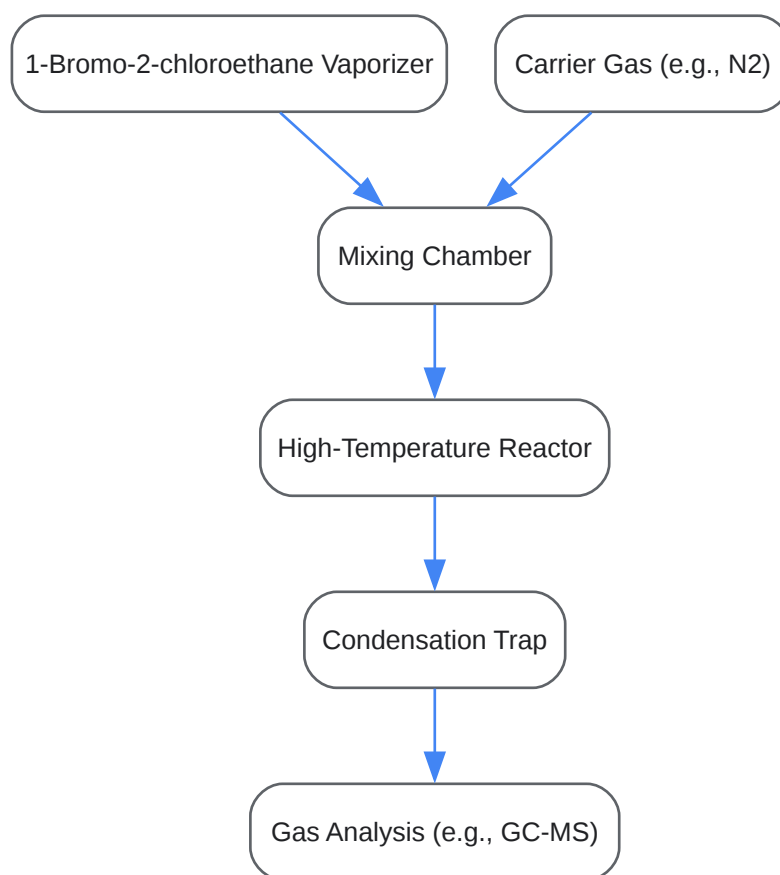
Table 2: Kinetic Data for the HBr-Catalyzed Thermal Decomposition of **1-Bromo-2-chloroethane**

Temperature Range (°C)	Rate Coefficient ($k_{0.5}$) Expression	Reference
307–358	$9.3 \times 10^9 \exp(-40,800/RT)$ $\text{mol}^{-1/2} \text{L}^{1/2} \text{s}^{-1}$	[6]

Protocol for Gas-Phase Pyrolysis (Illustrative):

A specialized apparatus, such as a flow reactor or a static system, is required for gas-phase pyrolysis studies. The following is a generalized workflow for such an experiment.

Workflow Diagram:



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Caption: Experimental workflow for gas-phase pyrolysis.

Procedure:

- A stream of an inert carrier gas (e.g., nitrogen) is passed through a vaporizer containing liquid **1-bromo-2-chloroethane** to generate a saturated vapor.
- The gas mixture is introduced into a high-temperature reactor (e.g., a quartz tube in a furnace) maintained at a constant temperature (e.g., 320 °C).
- The residence time in the reactor is controlled by the flow rate of the carrier gas.

- The product stream exiting the reactor is passed through a cold trap to condense unreacted starting material and less volatile products.
- The gaseous products are analyzed online using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components, including vinyl chloride.

Conclusion

1-Bromo-2-chloroethane is a versatile chemical with specific applications in organic synthesis, primarily as a reactant for introducing the 2-chloroethyl group into molecules. Its differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. While its use as a solvent is documented, specific, detailed modern protocols are not widely available in the literature. The provided protocols for its use as a reactant highlight its utility in the synthesis of important chemical intermediates. Researchers should be aware of its toxic nature and handle it with appropriate safety precautions in a well-ventilated fume hood.

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